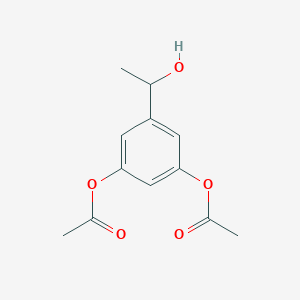
1-(3,5-Diacetoxyphenyl)-1-ethanol
Descripción general
Descripción
1-(3,5-Diacetoxyphenyl)-1-ethanol, commonly referred to as 3,5-Diacetoxyphenyl-1-ethanol, is an aromatic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a characteristic pleasant odor and a sweet taste. 3,5-Diacetoxyphenyl-1-ethanol has been studied extensively due to its unique properties and potential applications in the lab. In
Aplicaciones Científicas De Investigación
Synthesis and Radiolabeling of Phenolic Compounds
1-(3,5-Diacetoxyphenyl)-1-ethanol shares structural similarities with hydroxytyrosol (3,4-Dihydroxyphenyl)ethanol, a major phenolic antioxidant compound in olive oil, known for its beneficial properties. Hydroxytyrosol has been synthesized and labeled with tritium for bioavailability and metabolism studies, owing to the sensitivity of radiometric analytical methods and their utility in tracing metabolic pathways. The synthesis involved the reduction of the corresponding acid with tetrabutylammonium boronate and the successful incorporation of a tritium label, resulting in tritiated hydroxytyrosol with a specific activity of 66 Ci/mol (Tuck, Tan, & Hayball, 2000).
Biocatalysis and Enantioselective Synthesis
The compound is structurally related to various phenyl ethanol derivatives used as key chiral intermediates in synthesizing pharmaceuticals. For instance, (S)-3,5-bistrifluoromethylphenyl ethanol, a structural variant, is essential for synthesizing NK-1 receptor antagonists. The enantioselective synthesis of such intermediates often involves biocatalysis, employing microbes like Candida tropicalis or enzymes derived from Burkholderia cenocepacia. These methods are preferred for their high enantiomeric excess, yield, and potential in pharmaceutical applications, specifically in synthesizing aromatic chiral alcohols (Wang et al., 2011), (Yu et al., 2018).
Biocatalytic Synthesis for Pharmaceutical Intermediates
The structurally similar (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol serves as a crucial intermediate for Aprepitant synthesis. Trichoderma asperellum has been identified as an effective biocatalyst for asymmetric reduction, achieving high yields and enantiomeric excess values. Optimizing key reaction parameters in the bioreduction catalyzed by T. asperellum significantly enhances the production efficiency, highlighting the potential of biocatalytic processes in pharmaceutical intermediate production (Li et al., 2013).
Enhanced Biocatalytic Processes
Enzymatic processes, using enzymes like alcohol dehydrogenase from Rhodococcus erythropolis, have been demonstrated to effectively synthesize phenyl ethanol derivatives, achieving high enantiomeric excess and conversion rates. These processes have been scaled up to pilot levels, showing promise for industrial applications and yielding efficient space-time yields (Pollard et al., 2006).
Optimization of Biocatalytic Production
Enantiomerically pure derivatives of phenyl ethanol, significant for various drug intermediates, have been synthesized using microbes like Lactobacillus senmaizuke as biocatalysts. Optimization of experimental conditions such as pH, incubation period, temperature, and agitation speed plays a crucial role in improving the efficiency of catalytic bioreduction reactions. The use of optimization models like the Box–Behnken design aids in achieving high conversion rates, enantiomeric excess, and yield, demonstrating the importance of fine-tuning reaction parameters in biocatalytic processes (Kavi et al., 2021).
Mecanismo De Acción
Mode of Action
The exact mode of action of 1-(3,5-Diacetoxyphenyl)-1-ethanol is not well-documented. It’s likely that the compound interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes are currently unknown .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It’s likely that the compound induces changes at the molecular and cellular levels, but the specifics of these effects are currently unknown .
Propiedades
IUPAC Name |
[3-acetyloxy-5-(1-hydroxyethyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-7(13)10-4-11(16-8(2)14)6-12(5-10)17-9(3)15/h4-7,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKHJEUIXBRIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC(=O)C)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464076 | |
| Record name | 1-(3,5-DIACETOXYPHENYL)-1-ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847862-83-3 | |
| Record name | 1,3-Benzenediol, 5-(1-hydroxyethyl)-, 1,3-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847862-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-DIACETOXYPHENYL)-1-ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediol, 5-(1-hydroxyethyl)-, 1,3-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

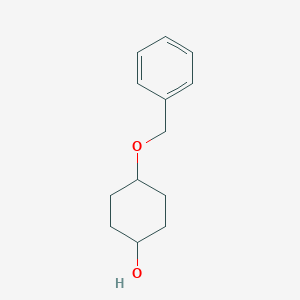



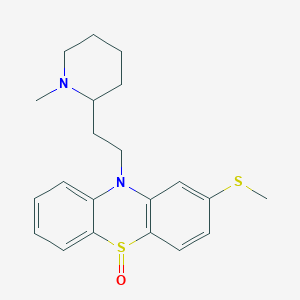

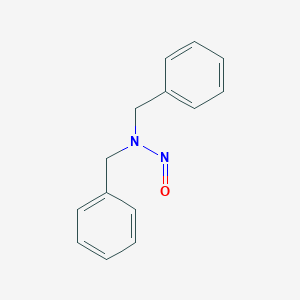


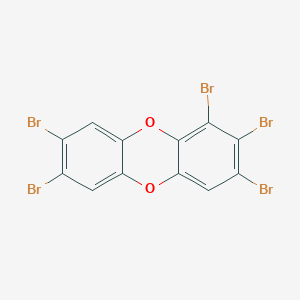

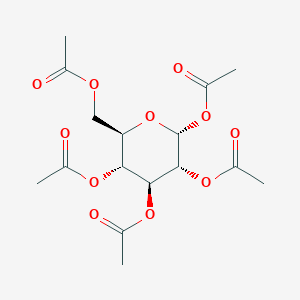

![3-[Acetyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B28271.png)